1-benzyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole
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Overview
Description
1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a benzyl group, a naphthalen-1-yloxy group, and a benzimidazole core
Preparation Methods
The synthesis of 1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the benzyl and naphthalen-1-yloxy groups. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of Benzyl Group: The benzimidazole intermediate can be alkylated with benzyl halides in the presence of a base such as potassium carbonate.
Introduction of Naphthalen-1-yloxy Group: The final step involves the reaction of the benzylated benzimidazole with naphthalen-1-yloxy methyl chloride in the presence of a base like sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or naphthalen-1-yloxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-BENZYL-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE: This compound has a similar structure but with the naphthalen-2-yloxy group instead of the naphthalen-1-yloxy group.
1-BENZYL-2-[(PHENYL)METHYL]-1H-1,3-BENZODIAZOLE: This compound has a phenyl group instead of the naphthalen-1-yloxy group.
1-BENZYL-2-[(NAPHTHALEN-1-YLOXY)METHYL]-1H-1,3-TRIAZOLE: This compound has a triazole ring instead of the benzimidazole ring.
Properties
Molecular Formula |
C25H20N2O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-benzyl-2-(naphthalen-1-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C25H20N2O/c1-2-9-19(10-3-1)17-27-23-15-7-6-14-22(23)26-25(27)18-28-24-16-8-12-20-11-4-5-13-21(20)24/h1-16H,17-18H2 |
InChI Key |
MSCXERNKUWZHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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